molecular formula C7H12ClNO2 B1663003 Guvacoline hydrochloride CAS No. 6197-39-3

Guvacoline hydrochloride

Cat. No.: B1663003
CAS No.: 6197-39-3
M. Wt: 177.63 g/mol
InChI Key: ZWALOEQHJRUTKM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-3-2-4-8-5-6;/h3,8H,2,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWALOEQHJRUTKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210996
Record name Norarecoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6197-39-3
Record name Norarecoline hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006197393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norarecoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Core Structure Formation via Protection and Functionalization

The initial step involves N-BOC protection of ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate using diisopropylamine and trifluoromethanesulfonic anhydride, yielding a triflated intermediate (compound 12 ). This intermediate undergoes Suzuki coupling with phenylboronic acid to introduce an aromatic substituent (compound 13 ). Subsequent deprotection with trifluoroacetic acid (TFA) removes the BOC group, generating a secondary amine (compound 14 ), which is then N-ethylated using ethyl iodide to form compound 15 .

Ester Hydrolysis and Methyl Esterification

Base-mediated hydrolysis of the ethyl ester in compound 15 produces the corresponding carboxylic acid (compound 16 ). Steglich esterification with methanol, catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), converts the carboxylic acid to the methyl ester (compound 8 ). Final treatment with hydrochloric acid yields the hydrochloride salt, enhancing solubility and stability for pharmaceutical applications.

Alternative Synthetic Pathways and Regiochemical Considerations

Regioisomeric Synthesis from 3-Bromoisonicotinic Acid

An alternative route begins with 3-bromoisonicotinic acid (compound 80 ) to address challenges in regioselectivity. Ethyl esterification of 80 followed by Suzuki coupling with phenylboronic acid produces compound 81 . Quaternization with methyl iodide forms a pyridinium salt (compound 82 ), which is reduced with sodium borohydride to yield the 1,2,5,6-tetrahydropyridine scaffold (compound 83 ). Ester hydrolysis and subsequent methyl esterification afford the target compound, demonstrating flexibility in starting materials.

Challenges in N-Alkylation and Deprotection

Attempts to modify the N-ethyl group via reductive amination or alkylation often encounter side reactions. For example, deprotection of N-BOC intermediates (e.g., compound 38 ) using TFA or HCl generates complex mixtures, necessitating chromatographic purification. Successful N-alkylation with p-methoxybenzyl groups required preparative thin-layer chromatography (TLC), highlighting the sensitivity of the tetrahydropyridine core to steric and electronic effects.

Structural Modifications and Pharmacological Analogues

Structural analogs of methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride have been synthesized to optimize mAChR antagonism. Modifications focus on three regions: the N-alkyl substituent, the methyl ester group, and the aromatic appendage.

Substitution Effects on Receptor Binding Affinity

Substituent (R) M1 Ki (nM) M5 Ki (nM) Selectivity (M1/M5)
p-MeO-Ph 2,430 2,680 0.9
m-MeO-Ph 8,350 2,410 3.5
p-F-Ph 27,000 3,340 8.1

Table 1 : Impact of aromatic substituents on mAChR binding affinity.

Introducing electron-donating groups (e.g., p-methoxy) enhances M1/M5 selectivity, while electron-withdrawing groups (e.g., p-fluoro) reduce potency. The methyl ester group is critical for metabolic stability, as hydrolysis to the carboxylic acid abolishes receptor binding.

Optimization of Reaction Conditions and Scalability

Temperature and Catalytic Effects

Reaction kinetics studies reveal that mechanochemical reactions often follow first-order rate laws, comparable to solution-phase processes. For methyl ester synthesis, optimizing milling frequency and ball size (e.g., 5 mm diameter balls at 30 Hz) could enhance efficiency, as demonstrated in related systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various pyridine and tetrahydropyridine derivatives, which have their own unique properties and applications in different fields .

Scientific Research Applications

Chemical and Biological Properties

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H12_{12}ClN1_{1}O2_{2}
  • Molecular Weight : Approximately 177.63 g/mol
  • Appearance : White crystalline powder
  • Solubility : Soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide.

Biological Activity
Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride primarily acts as an agonist at muscarinic acetylcholine receptors. This interaction influences various cellular processes such as:

  • Modulation of intracellular calcium levels
  • Alteration of cell signaling pathways
  • Potential anti-inflammatory and anticancer effects.

Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized in the creation of more complex molecules through various chemical reactions:

  • Oxidation : Converts to pyridine derivatives.
  • Reduction : Forms different tetrahydropyridine derivatives.
  • Substitution : Undergoes nucleophilic substitution reactions.
Reaction Type Description Common Reagents
OxidationForms pyridine derivativesPotassium permanganate
ReductionConverts to tetrahydropyridine derivativesLithium aluminum hydride
SubstitutionReplaces ester group with other functional groupsSodium methoxide

Biology

Research highlights the compound's potential in studying neurological disorders and its therapeutic applications:

  • Investigated for anti-inflammatory properties.
  • Explored for anticancer activities in various cell lines.
  • Demonstrated effects on gene expression and cellular metabolism through its receptor interactions .

Pharmacology

The compound is being investigated for its role in drug discovery and development:

  • Potential use in treating neurodegenerative diseases.
  • Applications in cancer research focusing on tumor growth inhibition.
  • Studies on its effects against tuberculosis .

Case Study 1: Neuropharmacological Effects

A study evaluated the impact of methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride on neuronal cell lines. The results indicated significant modulation of neurotransmitter release and improvement in cell viability under oxidative stress conditions. This suggests potential therapeutic benefits for neurodegenerative diseases.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways. The findings support its potential as a lead compound for anticancer drug development.

Industrial Applications

In industrial settings, methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride is used as a reagent for synthesizing chemical intermediates. Its production methods are optimized for higher yields to meet the demands of pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act on muscarinic and nicotinic acetylcholine receptors, leading to various physiological effects. The compound’s effects are mediated through the modulation of neurotransmitter release and receptor activation, which can influence cellular signaling pathways .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride
  • CAS No.: 6197-39-3
  • Molecular Formula: C₇H₁₂ClNO₂
  • Molecular Weight : 177.63 g/mol
  • Physical Properties : Light yellow solid with a melting point of 121–122°C. Soluble in DMSO; stored under inert atmosphere at 2–8°C .
  • Synonyms: Norarecoline hydrochloride, Guvacoline hydrochloride .

Its ester group enhances lipophilicity, aiding membrane permeability compared to carboxylic acid derivatives.

Comparison with Structurally Similar Compounds

2.1. Guvacine Hydrochloride (1,2,5,6-Tetrahydropyridine-3-Carboxylic Acid Hydrochloride)
  • CAS No.: 498-96-4
  • Molecular Formula: C₆H₁₀ClNO₂
  • Key Differences :
    • Functional Group : Carboxylic acid instead of methyl ester.
    • Properties : Increased polarity due to the -COOH group, improving aqueous solubility but reducing lipophilicity.
    • Applications : Inhibits GABA reuptake, making it relevant in neurological studies .
Parameter Methyl Ester (Target) Guvacine (Carboxylic Acid)
Molecular Weight 177.63 163.60
Melting Point (°C) 121–122 Not reported
Solubility DMSO Likely water-soluble
Bioactivity Muscarinic ligand GABA uptake inhibitor
2.2. Arecaidine Hydrochloride (1-Methyl-1,2,5,6-Tetrahydropyridine-3-Carboxylic Acid Hydrochloride)
  • CAS No.: 6018-28-6
  • Molecular Formula: C₇H₁₂ClNO₂ (same as target compound)
  • Key Differences :
    • Substituent : Methyl group on the nitrogen atom (1-methyl) instead of the ester.
    • Applications : Acts as a muscarinic acetylcholine receptor agonist, differing in receptor binding affinity compared to the ester derivative .
Parameter Methyl Ester (Target) Arecaidine (N-Methyl)
Substituent Position C-3 ester N-1 methyl
Melting Point (°C) 121–122 Not reported
Bioactivity PET tracer candidate Receptor agonist
2.3. 1-(2-Thienylmethyl) Substituted Analogs
  • Example : Methyl 1-(2-thienylmethyl)-1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride .
  • Key Differences :
    • Substituent : Thienylmethyl group on nitrogen.
    • Properties : Higher molecular weight (MW ~241.7) and melting point (179–180°C) due to aromatic substitution.
    • Synthesis : Requires NaBH₄ reduction and HCl treatment, with lower yield (24.2% purity) .
2.4. Aryl-Substituted Derivatives
  • Examples: 4h: Methyl (4-chlorophenyl)-4-(4-chlorophenylamino)-2,6-bis(4-fluorophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate . 4i: Methyl 2,6-bis(3-nitrophenyl)-1-phenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate .
  • Key Features: Substituents: Bulky aryl groups enhance thermal stability (melting points ~178°C) and crystallinity. Bioactivity: These derivatives exhibit antimicrobial and anticancer properties, attributed to electron-withdrawing groups (e.g., -NO₂, -Cl) .
2.5. Amino-Substituted Derivatives
  • Example: Methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate hydrochloride (CAS 147359-12-4) .
  • Key Differences: Substituent: Amino group at position 2. Properties: Increased hydrogen bonding capacity (H-bond donors: 2) improves water solubility. Molecular Weight: 192.64 g/mol, higher than the target compound.
2.6. MPTP (1-Methyl-4-Phenyl-1,2,5,6-Tetrahydropyridine)
  • CAS No.: 23007-85-4 .
  • Key Differences :
    • Substituent : Phenyl group at C-4.
    • Bioactivity : Neurotoxin causing Parkinsonism via selective damage to substantia nigra neurons. Highlights the critical impact of substituents on biological outcomes .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula MW (g/mol) Melting Point (°C) Key Feature
Methyl 1,2,5,6-THP-3-carboxylate HCl C₇H₁₂ClNO₂ 177.63 121–122 Ester group for lipophilicity
Guvacine HCl C₆H₁₀ClNO₂ 163.60 Not reported Carboxylic acid for GABA
Arecaidine HCl C₇H₁₂ClNO₂ 177.63 Not reported N-methyl muscarinic agonist
1-(2-Thienylmethyl) derivative C₁₂H₁₅ClNO₂S ~241.7 179–180 Aromatic substitution
MPTP C₁₂H₁₅N 173.25 Not reported Neurotoxic phenyl group

Biological Activity

Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride (CAS No. 6197-39-3) is a chemical compound recognized for its potential biological activities. It is a white crystalline powder soluble in organic solvents such as methanol and ethanol. This compound is derived from the areca nut and has garnered interest in various fields including medicinal chemistry and pharmacology due to its interactions with biological systems.

  • Molecular Formula : C7H12ClNO2
  • Molecular Weight : 177.63 g/mol
  • Solubility : Soluble in methanol, ethanol, and dimethyl sulfoxide.

Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride primarily acts as an agonist of muscarinic acetylcholine receptors (mAChRs) . The activation of these receptors leads to a cascade of intracellular events, including alterations in calcium ion levels and modulation of various signaling pathways. This interaction is significant for understanding the compound's effects on neuronal activity and potential therapeutic applications.

Cellular Effects

The compound influences several cellular processes:

  • Cell Signaling : Modulates intracellular calcium levels affecting various signaling pathways.
  • Gene Expression : Alters gene expression profiles in response to receptor activation.
  • Metabolism : Affects cellular metabolism through its interactions with metabolic enzymes.

Research Findings

Recent studies have highlighted various biological activities associated with this compound:

  • Anti-inflammatory Properties : Preliminary research indicates that methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .
  • Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties, particularly in models of neurodegenerative diseases .
  • Anticancer Activity : Some studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through mAChR-mediated pathways.

Case Study 1: Neuroprotection in Animal Models

A study conducted on animal models demonstrated that administration of methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride resulted in improved cognitive function and reduced neuronal damage following induced neurotoxicity. The mechanism was linked to enhanced cholinergic signaling due to mAChR activation.

Case Study 2: Anti-inflammatory Effects

In vitro experiments showed that the compound inhibited the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential role in managing inflammatory diseases.

Comparative Analysis of Related Compounds

Compound NameCAS No.Biological ActivityNotes
Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate HCl6197-39-3Anti-inflammatory, NeuroprotectiveDerived from areca nut
Guvacoline hydrochloride6197-39-3mAChR agonistSimilar structure
Ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate HCl70684-82-1Limited studies availableStructural variant

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride and its derivatives?

  • Methodological Answer: The synthesis typically involves multicomponent reactions under acid catalysis. For example, describes a protocol using 4-fluoroaniline, methyl acetoacetate, and bismuth nitrate in ethanol, followed by condensation with 4-fluorobenzaldehyde. Reaction conditions (e.g., solvent choice, temperature) significantly influence yield and purity. Post-synthesis, slow evaporation of ethanol/ethyl acetate mixtures is used for crystallization. Impurity profiling via HPLC (as in ) is critical to ensure reproducibility.

Q. How is the crystal structure of this compound determined, and what software is commonly used?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. and highlight the use of Oxford Diffraction Xcalibur Sapphire3 diffractometers with CrysAlis RED for data collection and SHELX programs (e.g., SHELXL for refinement) . Key parameters include unit cell dimensions (e.g., triclinic system with a=9.7990A˚,b=10.7316A˚a = 9.7990 \, \text{Å}, \, b = 10.7316 \, \text{Å}) and hydrogen-bonding networks (e.g., intramolecular N–H⋯O interactions).

Q. What are the recommended storage conditions and handling protocols for this compound?

  • Methodological Answer: The hydrochloride salt should be stored in a sealed, dry container at room temperature to prevent hydrolysis ( ). Solubility in DMSO makes it suitable for biological assays, but residual solvent must be removed via lyophilization. Safety protocols ( ) recommend using personal protective equipment (PPE) due to potential neurotoxicity risks, as seen in structurally related MPTP analogs ().

Advanced Research Questions

Q. How do conformational changes in the tetrahydropyridine ring affect biological activity?

  • Methodological Answer: The tetrahydropyridine ring adopts a distorted boat conformation (asymmetric parameters ΔCs=10.1015.48\Delta C_s = 10.10–15.48) stabilized by intramolecular hydrogen bonds ( ). This conformation influences ligand-receptor interactions, as seen in MPTP’s conversion to neurotoxic MPP+ via MAO-B oxidation ( ). Computational modeling (e.g., DFT) can predict how substituents (e.g., fluorophenyl groups in ) modulate bioactivity by altering ring flexibility or electronic properties.

Q. What experimental strategies resolve contradictions in crystallographic data between similar derivatives?

  • Methodological Answer: Discrepancies in unit cell parameters or hydrogen-bonding patterns (e.g., C–H⋯F vs. C–H⋯O interactions in vs. 3) may arise from solvent polarity or packing effects. Redundant data collection (multiple crystals) and refinement using alternative software (e.g., Olex2 alongside SHELXL) improve reliability. For example, ’s pseudo-hexagonal ring formation (O1–C7–C3–C4–N9–H9) was validated via Hirshfeld surface analysis to confirm intermolecular interactions.

Q. How can the neurotoxic potential of this compound be assessed preclinically?

  • Methodological Answer: Structural similarity to MPTP () necessitates in vitro assays for mitochondrial toxicity (e.g., ATP depletion in SH-SY5Y cells) and MAO-B metabolism studies. In vivo models (rodents) can monitor dopamine depletion in the substantia nigra. Parallel SAR studies () on fluorinated derivatives may identify safer analogs by blocking metabolic activation pathways.

Q. What role do hydrogen-bonding networks play in stabilizing the solid-state structure?

  • Methodological Answer: Intramolecular N–H⋯O bonds and weaker intermolecular C–H⋯F/O interactions () create a 3D framework. For instance, chains along the [010] direction () are stabilized by bifurcated hydrogen bonds. Thermal analysis (TGA/DSC) and variable-temperature XRD can quantify these interactions’ energy contributions, aiding in co-crystal design for improved solubility.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guvacoline hydrochloride
Reactant of Route 2
Guvacoline hydrochloride

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